Cedrylmethylether

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethers, including cedryl methyl ether, involves various strategies aimed at the functionalization of unactivated sp(3)- and sp(2)-hybridized C-H bonds. Techniques such as palladium-catalyzed alkoxylation represent modern approaches to efficiently create alkyl ethers by engaging relatively unreactive C-H bonds with alcohols, illustrating a broad substrate scope and the use of inexpensive reagents under convenient conditions (Zhang et al., 2012).

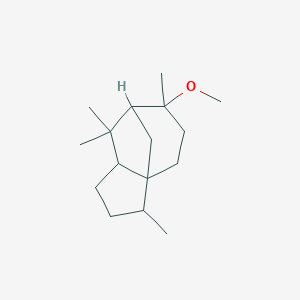

Molecular Structure Analysis

The molecular structure of ethers, by analogy with cedryl methyl ether, can be comprehensively understood through studies like those conducted on dimethyl ether. Such investigations reveal details about bond distances, bond angles, and hindered internal rotation, contributing to our understanding of ether molecules' spatial configuration (Kimura & Kubo, 1959).

Chemical Reactions and Properties

Ethers undergo a variety of chemical reactions, including cleavage by organolanthanide hydrides and reactions catalyzed by metals such as scandium, which demonstrate selectivity influenced by the ether group's coordination to the metal center. These reactions highlight the reactivity of ethers towards both breaking and forming bonds under specific conditions (Deelman et al., 1995).

Physical Properties Analysis

Ethers like cedryl methyl ether possess distinctive physical properties, including boiling points, solubility, and density, that are crucial for their application in various industries. While specific data on cedryl methyl ether are sparse, studies on similar compounds provide valuable insights into how molecular structure influences these physical properties.

Chemical Properties Analysis

The chemical properties of cedryl methyl ether, encompassing reactivity with other chemicals, stability under different conditions, and its behavior in biological systems, are areas of ongoing research. For instance, dietary supplementation of methyl cedryl ether in high-fat diet-fed mice has shown significant effects on body weight, adipocyte hypertrophy, and hepatic steatosis, suggesting complex interactions at the molecular level (Li et al., 2023).

Wissenschaftliche Forschungsanwendungen

Parfümindustrie

Cedrylmethylether ist eine synthetische Verbindung, die in der Parfümindustrie weit verbreitet ist . Es wird aus Cedrol gewonnen, einem natürlichen Sesquiterpenalkohol, der in Zedernholzöl vorkommt . This compound hat einen holzig-bernsteinfarbenen und leicht blumigen Duft, der die Fülle und Tiefe verschiedener Parfums verbessern kann .

Prävention von Fettleibigkeit

Methylcedrylather (MCE) wurde auf seine präventiven Wirkungen auf Fettleibigkeit untersucht . In einer Studie mit fünf Wochen alten männlichen C57BL/6J-Mäusen wurde festgestellt, dass MCE ein Potenzial zur Vorbeugung von Fettleibigkeit und verwandten metabolischen Syndromen hat .

Management des Metabolischen Syndroms

Zusätzlich zur Prävention von Fettleibigkeit wurde MCE auch auf seine Auswirkungen auf metabolische Syndrome untersucht . Ziel der Studie war es, die Mechanismen aus der Perspektive der Darm-Mikrobiota und der Transkriptomprofile von weißem Fettgewebe (WAT) zu ermitteln .

Nahrungsergänzungsmittel

MCE wurde in Forschungsstudien als Nahrungsergänzungsmittel verwendet

Wirkmechanismus

Cedryl Methyl Ether (CME) is a derivative of cedrol and is widely used as a fragrance compound . This article will explore the mechanism of action of CME, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that cme is widely used as a fragrance compound , suggesting that its primary targets could be olfactory receptors.

Result of Action

The molecular and cellular effects of CME’s action are primarily related to its role as a fragrance compound. It is known to have a woody, dry cedar, ambergris, and earthy vetiver scent . .

Eigenschaften

IUPAC Name |

8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGPYCVTDOECMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860243 | |

| Record name | CERAPP_20390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

19870-74-7, 67874-81-1 | |

| Record name | 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3R-(3α,3aβ,6β,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

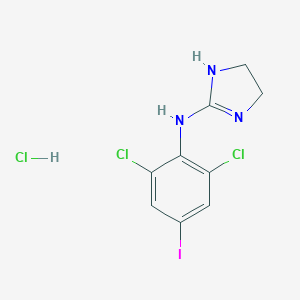

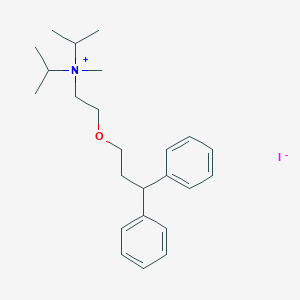

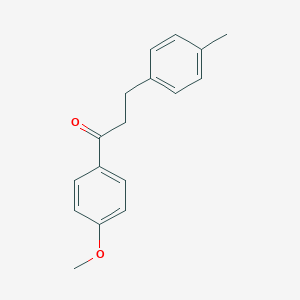

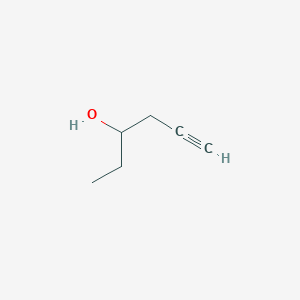

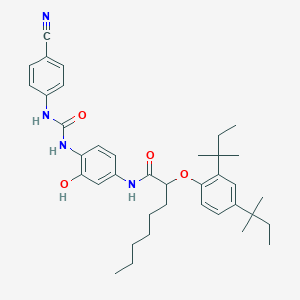

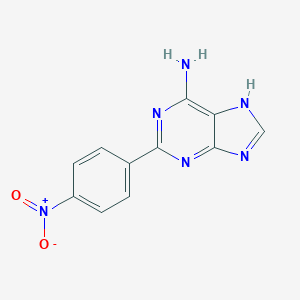

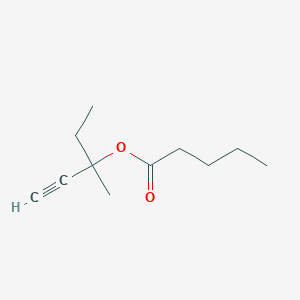

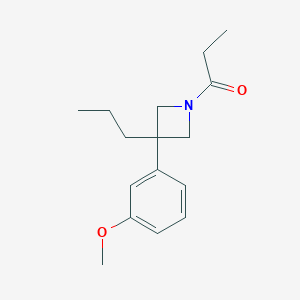

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions Cedryl Methyl Ether as a fragrance ingredient with a high affinity for fabric. What does this mean in practical terms for consumers using this type of cleaning method?

A1: The research indicates that Cedryl Methyl Ether, when used in a CO2-based cleaning method, exhibits a strong tendency to bind to fabric. [] This high affinity translates to a longer-lasting fragrance on garments even after the cleaning process is complete. Consumers can expect a more durable and persistent scent experience compared to traditional cleaning methods where fragrances might dissipate more quickly.

Q2: The paper lists various fragrance ingredients with different affinity values. How does understanding the relative fabric affinity of ingredients like Cedryl Methyl Ether contribute to designing effective fragrance compositions?

A2: The relative fabric affinity value (y) provides crucial information for formulating effective fragrance blends for specific applications, such as CO2-based garment cleaning. [] Ingredients like Cedryl Methyl Ether, with a (y) value of at least 4, indicate a strong attraction to fabric. By combining ingredients with varying affinities, perfumers can carefully craft compositions where certain scent notes, like the woody aroma of Cedryl Methyl Ether, have a more enduring presence on the fabric, while others might provide a more immediate but fleeting olfactory experience. This knowledge allows for a tailored release of fragrance over time, enhancing the sensory experience for consumers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)